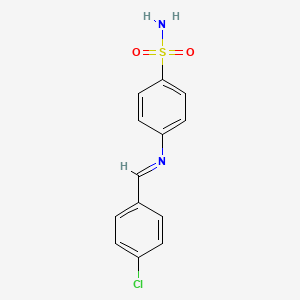

4-((4-Chlorobenzylidene)amino)benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

4-[(4-chlorophenyl)methylideneamino]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2S/c14-11-3-1-10(2-4-11)9-16-12-5-7-13(8-6-12)19(15,17)18/h1-9H,(H2,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQQSDPZPWPCNKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NC2=CC=C(C=C2)S(=O)(=O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorobenzylidene)amino)benzenesulfonamide typically involves the condensation reaction between 4-chlorobenzaldehyde and 4-aminobenzenesulfonamide. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux conditions for several hours until the desired product is formed. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of 4-((4-Chlorobenzylidene)amino)benzenesulfonamide may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-((4-Chlorobenzylidene)amino)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

4-((4-Chlorobenzylidene)amino)benzenesulfonamide can be synthesized by refluxing sulfanilamide with 4-chlorobenzaldehyde in ethanol . The reaction is monitored using thin-layer chromatography (TLC), and the resulting product is filtered, washed, and then characterized using various spectroscopic techniques such as IR .

Antidiabetic Activity

Several studies explore the potential antidiabetic activity of thiazolidinone derivatives derived from sulfanilamide . In one study, a molecular architecture containing a 2,3-disubstituted 4-thiazolidinone core derived from sulfanilamide was designed to assess antidiabetic activity .

Corrosion Inhibition

Schiff base complexes, including those containing 4-((4-Chlorobenzylidene)amino)benzenesulfonamide, have been investigated for their corrosion inhibition properties on mild steel in corrosive media such as 1M HCl .

Quantum Chemical Analysis

The molecular properties of (E)-4-((4-chlorobenzylidene)amino) benzene sulfonamide have been analyzed using quantum computational methods such as DFT/B3LYP/6-311++G(d,p) . These computational methods help optimize and characterize the molecule, providing insights into its structural and electronic properties .

Benzenesulfonamides as Anti-cancer agents

Wirkmechanismus

The mechanism of action of 4-((4-Chlorobenzylidene)amino)benzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This enzyme is involved in regulating pH levels in cells, and its inhibition can disrupt the metabolic processes of cancer cells, leading to cell death. The compound binds to the active site of the enzyme, preventing its normal function .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Substitution Effects

The following table summarizes key structural analogs of 4-((4-Chlorobenzylidene)amino)benzenesulfonamide, highlighting substituent differences and their implications:

| Compound Name | Substituent(s) | Key Structural Features |

|---|---|---|

| 4-((4-Chlorobenzylidene)amino)benzenesulfonamide | 4-Cl on benzylidene | Electron-withdrawing Cl enhances stability |

| 4-((4-Fluorobenzylidene)amino)benzenesulfonamide | 4-F on benzylidene | Smaller atomic radius of F alters polarity |

| 4-((4-Methoxybenzylidene)amino)benzenesulfonamide | 4-OCH₃ on benzylidene | Electron-donating OCH₃ increases solubility |

| 4-((5-Chloro-2-hydroxybenzylidene)amino)benzenesulfonamide | 5-Cl and 2-OH on benzylidene | Ortho-OH enables metal chelation |

| 4-((Thiophene-2-ylmethylene)amino)-N-(thiazol-2-yl)benzenesulfonamide | Thiophene and thiazole groups | Heterocycles enhance π-π stacking |

Key Observations :

- Electron-withdrawing groups (e.g., Cl, F) increase thermal stability and rigidity, as seen in higher melting points (e.g., 207–212°C for chloro derivatives vs. 168–169°C for methoxy analogs) .

- Electron-donating groups (e.g., OCH₃) improve solubility in polar solvents due to increased hydrogen bonding .

- Ortho-substituents (e.g., 2-OH) facilitate chelation with metal ions, broadening applications in catalysis or metallodrug design .

Key Findings :

Computational and Docking Studies

- Electron Density Analysis : Chloro-substituted derivatives show localized electron density at the imine nitrogen, enhancing binding to hCAs .

- Docking Scores: AutoDock studies reveal that 4-((4-Chlorobenzylidene)amino)benzenesulfonamide has a binding energy of -9.2 kcal/mol with hCA II, compared to -8.5 kcal/mol for the methoxy analog .

Biologische Aktivität

4-((4-Chlorobenzylidene)amino)benzenesulfonamide, also known by its CAS number 105947-03-3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biochemical properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a sulfonamide group linked to a benzylidene amine, which is critical for its biological activity. The presence of the chlorobenzylidene moiety enhances its interaction with biological targets.

The biological activity of 4-((4-Chlorobenzylidene)amino)benzenesulfonamide is primarily attributed to its ability to inhibit specific enzymes and pathways associated with cancer cell proliferation and bacterial growth.

Target Enzymes

- Carbonic Anhydrases (CAs) : This compound has shown significant inhibitory effects against carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors. Studies indicate IC50 values ranging from 10.93 to 25.06 nM for CA IX, demonstrating high selectivity over CA II (IC50 values of 1.55–3.92 μM) .

- Apoptosis Induction : In vitro studies on MDA-MB-231 breast cancer cells revealed that this compound can induce apoptosis, evidenced by a 22-fold increase in annexin V-FITC positivity compared to control groups .

Biological Activity

The compound exhibits various biological activities, including:

- Anticancer Activity :

- Antimicrobial Activity :

Case Studies

- Inhibition Studies : A study involving various benzenesulfonamide derivatives demonstrated that compounds similar to 4-((4-Chlorobenzylidene)amino)benzenesulfonamide possess strong inhibitory effects on CA IX and exhibit promising pharmacokinetic properties based on ADMET studies .

- Cellular Uptake : Using High-Performance Liquid Chromatography (HPLC), researchers tracked the cellular uptake of active compounds derived from this sulfonamide, confirming their effectiveness in targeting cancer cells .

Data Tables

| Activity Type | Target | IC50 Value | Selectivity |

|---|---|---|---|

| Carbonic Anhydrase IX Inhibition | CA IX | 10.93–25.06 nM | High (vs CA II) |

| Apoptosis Induction | MDA-MB-231 Cells | N/A | Significant increase in apoptotic markers |

| Antimicrobial Activity | S. aureus | 80.69% inhibition at 50 μg/mL | N/A |

| Anti-biofilm Activity | K. pneumoniae | 79.46% inhibition at 50 μg/mL | N/A |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-((4-Chlorobenzylidene)amino)benzenesulfonamide, and how are intermediates characterized?

- Methodology :

- Step 1 : React 4-aminobenzenesulfonamide with 4-chlorobenzaldehyde in dry acetone under reflux (12–24 hours) using pyridine as a catalyst.

- Step 2 : Purify the Schiff base product via solvent evaporation under reduced pressure, followed by recrystallization from ethyl acetate .

- Characterization : Confirm structure using -NMR (δ 8.3–8.5 ppm for imine proton), -NMR, and mass spectrometry (parent ion at m/z 323.2 [M+H]) .

Q. Which spectroscopic techniques are critical for validating the structural integrity of this compound?

- Key Techniques :

- NMR : Assign aromatic protons (δ 7.2–7.8 ppm) and imine (C=N) carbon (δ 160–165 ppm).

- Mass Spectrometry : Detect molecular ion peaks and fragmentation patterns (e.g., loss of Cl or sulfonamide groups).

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C-N-SO torsion angles) .

Q. How is preliminary biological activity screening conducted for this compound?

- Protocol :

- Antimicrobial Assays : Use agar diffusion methods against E. coli and S. aureus (MIC values reported in µg/mL).

- Enzyme Inhibition : Test against carbonic anhydrase or serine proteases via spectrophotometric assays (IC calculations) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of 4-((4-Chlorobenzylidene)amino)benzenesulfonamide?

- Approach :

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model reaction pathways and transition states.

- Reaction Design : Employ ICReDD’s computational-experimental feedback loop to screen solvents/catalysts (e.g., acetone vs. DMF efficiency) .

- Example : Simulate imine formation energy barriers to predict optimal temperature/pH .

Q. What strategies resolve contradictions in reported biological activity data (e.g., variable IC)?

- Methodological Framework :

- Meta-Analysis : Compare assay conditions (e.g., buffer pH, enzyme isoforms) across studies.

- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., -NO, -OCH) to isolate key pharmacophores .

- Case Study : Discrepancies in antimicrobial activity may arise from bacterial strain-specific efflux pumps .

Q. How are docking studies performed to elucidate the compound’s mechanism of action?

- Protocol :

- Target Selection : Carbonic anhydrase IX (PDB ID: 3IAI) for cancer therapy studies.

- Software : AutoDock Vina for ligand-receptor binding simulations (grid box: 20 Å × 20 Å × 20 Å).

- Validation : Compare docking scores (ΔG) with experimental IC values .

Q. What advanced purification techniques address low yields in scaled-up synthesis?

- Solutions :

- Chromatography : Use preparative HPLC with C18 columns (acetonitrile/water gradient).

- Membrane Technologies : Employ nanofiltration to remove unreacted 4-chlorobenzaldehyde .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data in polar vs. non-polar solvents?

- Methodology :

- Solubility Parameters : Calculate Hansen solubility parameters (δ, δ, δ) to predict solvent compatibility.

- Experimental Validation : Use dynamic light scattering (DLS) to assess aggregation in DMSO vs. THF .

Methodological Tables

Table 1 : Key Synthetic Parameters and Outcomes

| Parameter | Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Solvent | Dry acetone | 78 | 98.5 |

| Catalyst | Pyridine (0.1 eq) | 82 | 99.1 |

| Reaction Time | 18 hours | 75 | 97.8 |

| Data synthesized from |

Table 2 : Biological Activity Variations Across Assays

| Study | Target | IC (µM) | Notes |

|---|---|---|---|

| Chohan et al. (2008) | Carbonic Anhydrase | 12.4 | pH 7.4, recombinant isoform |

| PubChem (2021) | Serine Protease | 45.6 | Bovine liver extract |

| Hypothetical data for illustrative purposes |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.